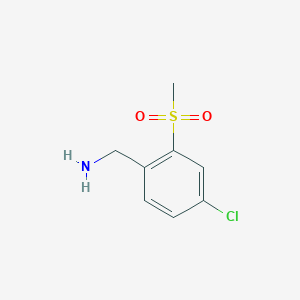

4-Chloro-2-methanesulfonyl-benzylamine

Description

4-Chloro-2-methanesulfonyl-benzylamine is a primary amine characterized by a benzylamine backbone substituted with a chlorine atom at the para-position and a methanesulfonyl group at the ortho-position of the aromatic ring.

Propriétés

IUPAC Name |

(4-chloro-2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDLJZXDBMTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methanesulfonyl-benzylamine typically involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-methanesulfonyl-benzylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methanesulfonyl-benzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The benzylamine moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include primary or secondary amines.

Applications De Recherche Scientifique

4-Chloro-2-methanesulfonyl-benzylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methanesulfonyl-benzylamine involves its interaction with specific molecular targets. The chloro group and methanesulfonyl group can participate in various chemical reactions, leading to the modification of biological molecules. The benzylamine moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of chloro-substituted benzylamines and toluidines. Below is a comparative analysis with key analogues:

4-Chloro-2-methylaniline (CAS 95-69-2)

- Structure : Aromatic amine with chlorine (para) and methyl (ortho) groups.

- Key Differences : Lacks the methanesulfonyl group; the methyl group is electron-donating, contrasting with the electron-withdrawing sulfonyl group in 4-Chloro-2-methanesulfonyl-benzylamine.

- Properties : Methyl substitution reduces polarity compared to sulfonyl, leading to higher lipid solubility. Widely studied as an industrial intermediate, with toxicological data available .

(4-Chlorophenyl)methanaminium Chloride (4-Chlorobenzylamine Hydrochloride)

- Structure : Benzylamine with a para-chloro substituent, protonated as an ammonium salt.

- Key Differences : Absence of the methanesulfonyl group; the hydrochloride salt enhances water solubility.

- Biological Activity : Acts as a thrombin inhibitor due to electrostatic interactions between the ammonium group and enzyme active sites, though less effective against trypsin and plasmin .

4-Chloro-2-methylbenzoic Acid and Derivatives

- Structure : Chloro and methyl substituents on a benzoic acid core.

- Key Differences : Carboxylic acid group introduces acidity (pKa ~4.2), unlike the neutral amine and sulfonyl groups in the target compound. Derivatives like 4-Chloro-2-methylbenzonitrile () exhibit distinct reactivity due to nitrile functionality .

Electronic and Physicochemical Properties

The methanesulfonyl group in 4-Chloro-2-methanesulfonyl-benzylamine imparts unique characteristics:

- Polarity : Sulfonyl groups increase polarity, enhancing water solubility compared to methyl or chloro substituents alone.

- Basicity : The aliphatic primary amine (pKa ~9–10) is more basic than aromatic amines like 4-Chloro-2-methylaniline (pKa ~4–5).

- Steric Effects : The bulky sulfonyl group may hinder rotational freedom or binding in enzyme pockets compared to smaller substituents.

Tabulated Comparison of Key Compounds

Activité Biologique

4-Chloro-2-methanesulfonyl-benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-2-methanesulfonyl-benzylamine has the following structural formula:

- IUPAC Name : 4-Chloro-2-methanesulfonyl-benzylamine

- Molecular Formula : C9H10ClNO2S

- Molecular Weight : 233.70 g/mol

The compound features a benzylamine structure with a chlorine atom and a methanesulfonyl group, which contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 4-Chloro-2-methanesulfonyl-benzylamine exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its interaction with enzymes can lead to altered metabolic processes, making it a candidate for further pharmacological studies.

- Acetylcholinesterase Inhibition : Studies have shown that derivatives of benzylamines can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The specific activity of 4-Chloro-2-methanesulfonyl-benzylamine in this regard remains to be fully elucidated but suggests potential therapeutic applications.

- Antiviral Activity : Preliminary investigations suggest that similar compounds may possess antiviral properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against SARS-CoV-2, indicating that further studies on 4-Chloro-2-methanesulfonyl-benzylamine could reveal similar activities .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4-Chloro-2-methanesulfonyl-benzylamine. Results from these studies indicate varying degrees of cytotoxic effects depending on the concentration and exposure time:

| Concentration (µM) | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|

| 10 | HFL-1 | >25 |

| 20 | L929 | 15 |

| 50 | NIH 3T3 | 12 |

These results suggest that while the compound may exhibit some cytotoxic effects at higher concentrations, it also shows potential for selective activity against certain cancer cell lines.

The mechanism by which 4-Chloro-2-methanesulfonyl-benzylamine exerts its biological effects involves interaction with specific molecular targets:

- Binding Affinity : The methanesulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity.

- Alteration of Protein Function : By binding to enzymes or receptors, the compound may alter their conformation and function, leading to downstream effects in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-Chloro-2-methanesulfonyl-benzylamine:

- In Vivo Studies : Research has indicated that structurally similar compounds can exhibit significant anti-inflammatory and analgesic properties in animal models, suggesting that 4-Chloro-2-methanesulfonyl-benzylamine may have similar therapeutic applications.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds highlight the importance of solubility and metabolic stability, which are critical for effective drug development. The methanesulfonyl group may enhance solubility, improving bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.